molecular formula C27H34N4O9 B12303308 4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

Cat. No.: B12303308
M. Wt: 558.6 g/mol
InChI Key: PGJUTVVCCBCEIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of the amino acids valine and alanine using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled with p-aminobenzyl alcohol (PAB) and p-nitrophenyl (PNP) groups under specific reaction conditions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form the free amine .

Industrial Production Methods

Industrial production of Boc-Val-Ala-PAB-PNP typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, which is crucial for its application in ADCs .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free drug and the cleaved linker components, which are released within the target cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H34N4O9

Molecular Weight

558.6 g/mol

IUPAC Name

[4-[2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)

InChI Key

PGJUTVVCCBCEIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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